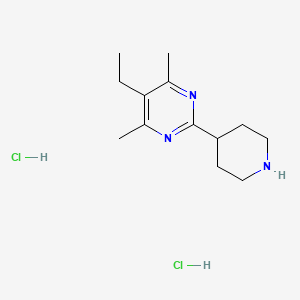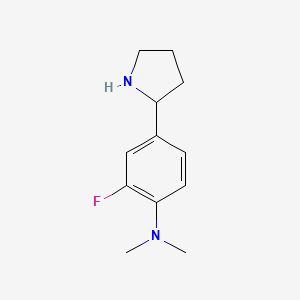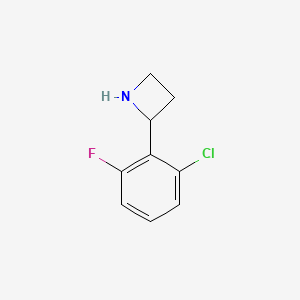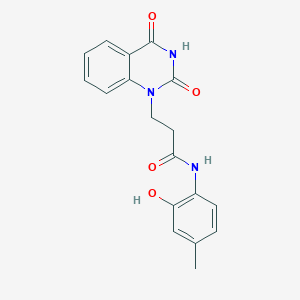
4-(Aminomethyl)-3-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-chlorobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an aminomethyl group and a chlorine atom attached to a benzene ring, along with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chlorobenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amine, such as aminomethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)phenylsulfonamide
- 3-Chlorobenzenesulfonamide
Uniqueness
4-(Aminomethyl)-3-chlorobenzenesulfonamide is unique due to the presence of both an aminomethyl group and a chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H9ClN2O2S |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12) |
Clé InChI |
BMVGHGZJOPHSPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)



![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)


![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)

![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

